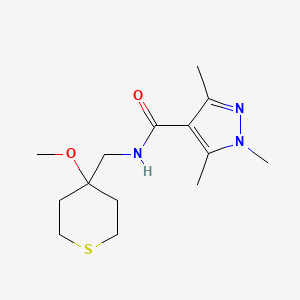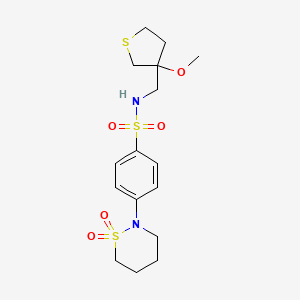![molecular formula C12H12N2O2 B2558701 N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide CAS No. 2305283-44-5](/img/structure/B2558701.png)
N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide is a compound that belongs to the class of furo[3,2-c]pyridine derivatives. These compounds are known for their versatile pharmacological properties, including significant anticancer activity . The structure of this compound features a furo[3,2-c]pyridine core, which is a fused heterocyclic system combining a furan ring and a pyridine ring.
Méthodes De Préparation
The synthesis of N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide typically involves a multi-step process. One common synthetic route includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . For example, a mixture of nicotinonitrile and sodium ethoxide in ethanol can be stirred to form the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2) and tert-butyl hydroperoxide (TBHP) . For instance, the compound can be synthesized via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide has several scientific research applications. In medicinal chemistry, it has shown potential as an anticancer agent due to its ability to disrupt key cellular signaling pathways . Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . Additionally, this compound may be used in the development of new therapeutic agents for various diseases.
Mécanisme D'action
The mechanism of action of N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide involves the disruption of key cellular signaling pathways. It targets molecular pathways involving serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . By binding to these targets, the compound interferes with cell proliferation and survival, making it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide can be compared with other furo[3,2-c]pyridine derivatives and N-(pyridin-2-yl)amides . Similar compounds include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which also exhibit significant biological and therapeutic value . The uniqueness of this compound lies in its specific molecular structure and its ability to target multiple cellular pathways, enhancing its potential as a therapeutic agent.
Propriétés
IUPAC Name |
N-(1-furo[3,2-c]pyridin-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-3-12(15)14-8(2)11-6-9-7-13-5-4-10(9)16-11/h3-8H,1H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFFNBSUORFQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CN=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558621.png)
![N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2558623.png)
![2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide](/img/structure/B2558624.png)



![3-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-methoxybenzamide](/img/structure/B2558630.png)

![8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/new.no-structure.jpg)
![2-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2558635.png)
![6-Cyano-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2558636.png)

